molecular formula C30H29Cl2N3O2S2 B431295 N~5~-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE

N~5~-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE

Cat. No.: B431295
M. Wt: 598.6g/mol
InChI Key: MOIAPLGSZSTTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE is a complex organic compound that belongs to the class of dithioloquinoline derivatives

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~5~-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other dithioloquinoline derivatives such as 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides These compounds share similar structural features but differ in their substituents, leading to variations in their biological activity and applications

Properties

Molecular Formula

C30H29Cl2N3O2S2

Molecular Weight

598.6g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-8-ethoxy-4,4-dimethyl-1-(4-propan-2-ylphenyl)iminodithiolo[3,4-c]quinoline-5-carboxamide

InChI

InChI=1S/C30H29Cl2N3O2S2/c1-6-37-21-12-14-25-22(16-21)26-27(38-39-28(26)33-19-9-7-18(8-10-19)17(2)3)30(4,5)35(25)29(36)34-20-11-13-23(31)24(32)15-20/h7-17H,6H2,1-5H3,(H,34,36)

InChI Key

MOIAPLGSZSTTAA-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC=C(C=C4)C(C)C)SS3)(C)C)C(=O)NC5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC=C(C=C4)C(C)C)SS3)(C)C)C(=O)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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